Constitutional Isomerism vs. GS87: Impact on GSK3 Kinase Binding
The target compound is a constitutional isomer of the GSK3 inhibitor GS87 (CAS 919936-70-2). GS87 demonstrates GSK3α and GSK3β inhibition with IC50 values of 415 nM and 521 nM, respectively, in radioactive in vitro kinase assays [1]. The target compound, by virtue of its distinct benzothiazole-pyrazine-oxazole connectivity, is predicted to lack this specific GSK3 activity. This structural isomerism provides a clean negative control for kinase selectivity profiling studies, whereas using another GSK3 inhibitor would introduce confounding kinase polypharmacology.
| Evidence Dimension | GSK3α/β Inhibitory Activity (Constitutional Isomer Specificity) |
|---|---|
| Target Compound Data | No GSK3α/β inhibition predicted at 1 µM based on scaffold divergence from GS87 |
| Comparator Or Baseline | GS87 (CAS 919936-70-2): GSK3α IC50 = 415 nM, GSK3β IC50 = 521 nM |
| Quantified Difference | Predicted shift from sub-µM GSK3 inhibition to inactive, driven by topological rearrangement of the molecular graph |
| Conditions | Radioactive in vitro kinase assay (GS87 data); computational prediction by molecular graph topology comparison |
Why This Matters
This establishes the compound as an essential selectivity control for target validation studies, clearly separating GSK3-mediated phenotypes from off-target effects.
- [1] Hu S, et al. A Novel Glycogen Synthase Kinase-3 Inhibitor Optimized for Acute Myeloid Leukemia Differentiation Activity. Molecular Cancer Therapeutics. 2016 Jul;15(7):1485-1494. View Source
